7-deazapurine scaffold 2-hydroxymethyl derivatives overview
7-deazapurine scaffold 2-hydroxymethyl derivatives overview
This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 2-hydroxymethyl-7-deazapurine derivatives . It is designed for researchers requiring actionable chemistry and biological context for this specific scaffold modification.[1][2]
Technical Guide & Synthetic Overview [1][3][4]
Executive Summary & Structural Logic
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in drug discovery, widely utilized to overcome the metabolic instability of natural purine N-glycosidic bonds (via C-nucleoside chemistry) and to modify hydrogen-bonding patterns in the major groove of DNA/RNA or enzyme active sites.[1][4]
The 2-hydroxymethyl (-CH₂OH) substitution at the C2 position represents a specific, non-canonical modification.[1][4] Unlike the common 2-amino (mimicking guanine) or 2-hydrogen (mimicking nebularine) substitutions, the 2-hydroxymethyl group introduces:
-
Amphiphilic Character: A hydrogen bond donor/acceptor motif extended from the heterocyclic core.[1][2]
-
Steric Probe: A methylene spacer that projects the hydroxyl group into the "sugar edge" or minor groove space, potentially engaging water-mediated networks in kinase pockets or polymerase active sites.[1][2]
-
Metabolic Handle: A primary alcohol susceptible to oxidation (to aldehyde/carboxylic acid) or phosphorylation, serving as a potential prodrug moiety or reactive intermediate.[1][2]
Synthetic Strategies
Installing a hydroxymethyl group at the C2 position of a 7-deazapurine core requires bypassing the poor reactivity of the C2-position in standard electrophilic aromatic substitutions.[1][4] Two primary strategies are recommended: Transition-Metal Catalyzed Carbonylation (Route A) and Vinyl Oxidation (Route B).[1][2][4]
Route A: Palladium-Catalyzed Carbonylation (Recommended)
This route is preferred for its scalability and the stability of the ester intermediate.[1][2]
Protocol Logic:
-
Halogenation: Introduction of a reactive handle (Iodine or Chlorine) at C2.[1][2]
-
Carbonylation: Pd-catalyzed insertion of CO in methanol to form the methyl ester.[1]
-
Reduction: Selective reduction of the ester to the primary alcohol.[1][2]
Route B: Vinyl Oxidation
Useful when avoiding high-pressure CO gas or when a vinyl intermediate is required for other SAR studies.[1][4]
Protocol Logic:
-
Stille Coupling: Reaction of 2-halo-7-deazapurine with tributyl(vinyl)tin.[1][4]
-
Oxidative Cleavage: Lemieux-Johnson oxidation (OsO₄/NaIO₄) to the aldehyde (unstable) followed by immediate reduction, or direct ozonolysis/reduction.[1][2]
Visualization: Synthetic Workflow
The following diagram illustrates the Carbonylation-Reduction pathway (Route A), which is the most robust method for generating the 2-hydroxymethyl scaffold.[1][2]
Caption: Step-by-step synthetic pathway from the 2-amino precursor to the 2-hydroxymethyl derivative.
Detailed Experimental Protocol
Target: Synthesis of 2-(Hydroxymethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate for nucleoside coupling).
Step 1: Sandmeyer Iodination (2-Amino → 2-Iodo)[1][4]
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Reagents: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Diiodomethane (CH₂I₂, 5.0 equiv), Isoamyl nitrite (3.0 equiv), CuI (1.0 equiv).[1][2][4]
-
Procedure:
-
Suspend the starting material and CuI in anhydrous THF under Argon.
-
Add CH₂I₂ followed by the dropwise addition of isoamyl nitrite.[1]
-
Heat the mixture to 60°C for 2-4 hours. Evolution of N₂ gas indicates reaction progress.[1][2]
-
Validation: Monitor by TLC (loss of polar amine spot).
-
Workup: Filter through Celite, wash with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Carbonylation (2-Iodo → 2-COOMe)[1][4]
-
Reagents: 2-Iodo intermediate (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (2.0 equiv), Anhydrous MeOH.[1][2][4]
-
Procedure:
Step 3: Reduction (2-COOMe → 2-CH₂OH)[1][4]
-
Reagents: 2-Methoxycarbonyl intermediate (1.0 equiv), NaBH₄ (2.0 equiv), THF/MeOH (4:1).[1][2][4]
-
Procedure:
-
Cool the solution of the ester in THF/MeOH to 0°C.
-
Add NaBH₄ portion-wise (gas evolution).[1]
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc/n-BuOH (if polar).
-
Yield Check: Expect 70-85% yield. The product is a crystalline solid.[1][2]
-
Medicinal Chemistry Applications
The 2-hydroxymethyl group serves distinct roles in SAR (Structure-Activity Relationship) campaigns:
| Application Area | Mechanism of Action | Rationale for 2-CH₂OH |
| Kinase Inhibitors | ATP-competitive inhibition | The -OH group can act as a H-bond donor to the "hinge region" residues or solvating water molecules, distinct from the N1/N3 interaction of adenine.[1][4] |
| Antivirals (HCV/EBV) | Polymerase inhibition | Mimics the 2-amino group of guanosine sterically but alters the electronic landscape (non-basic).[1][2] Can improve selectivity against host polymerases.[1][2] |
| tRNA Synthetase | Enzyme inhibition | 2-Hydroxymethyl-adenine analogs have been explored to probe the ribose-binding pocket of aminoacyl-tRNA synthetases.[1][4] |
Visualization: SAR Interaction Logic
The following diagram compares the hydrogen-bonding potential of the natural Guanine base versus the 2-hydroxymethyl-7-deazapurine analog.[1][4]
Caption: Comparison of the 2-amino group (Guanine) vs. 2-hydroxymethyl group (Deazapurine analog) in active site binding.[4]
References
-
Seela, F. et al. (2005).[1][2] "Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides." Organic Letters. [2][4]
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Hocek, M. et al. (2015).[1][2] "2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases." ChemMedChem.
-
Zhang, B. et al. (2020).[1][2][5] "Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues." Molecules. [2][4]
-
Perlíková, P. et al. (2021).[1][2][6] "Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides." ACS Infectious Diseases.[1][2] [2][4]
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Ito, H. et al. (2005).[1][2] "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis. (Cited for hydroxymethylation methodology).[1][2][5][7][8][9]
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- 5. Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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